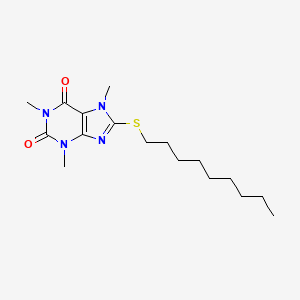

Caffeine, 8-(nonylthio)-

Description

Properties

CAS No. |

73747-38-3 |

|---|---|

Molecular Formula |

C17H28N4O2S |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione |

InChI |

InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-12-24-16-18-14-13(19(16)2)15(22)21(4)17(23)20(14)3/h5-12H2,1-4H3 |

InChI Key |

SXZNHFFRABVGJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Bromination of Caffeine at C8 Position

Reagents and Conditions:

Bromination is typically achieved using N-bromosuccinimide (NBS) in a biphasic solvent system such as dichloromethane (DCM) and water at room temperature. Alternative methods include bromine (Br2) in the presence of hydrogen peroxide (H2O2) or hydrobromic acid (HBr)/H2O2, but NBS offers better yield and purity.Mechanism:

Electrophilic aromatic substitution occurs at the C8 position of caffeine, facilitated by increased positive charge density after bromination. The reaction is sensitive to solvent choice and conditions to avoid side reactions like N-halogenation.Yields and Purity:

The NBS method yields 8-bromocaffeine quantitatively with high purity, suitable for further substitution reactions.Experimental Notes:

Vigorous stirring is required due to immiscibility of DCM and water, ensuring efficient bromination. The product is less soluble in water compared to caffeine, facilitating purification by recrystallization from water/ethanol mixtures.

Preparation of Nonylthiolate Nucleophile

Reagents and Conditions:

Nonylthiol (1-nonanethiol) is deprotonated using a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to generate the nonylthiolate anion.Considerations:

The choice of base and solvent affects nucleophile stability and reaction efficiency. DMSO is commonly used due to its high polarity and ability to dissolve both reactants.

Comparative Data and Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination (Caffeine → 8-Bromocaffeine) | NBS, DCM/H2O, RT, stirring | ~95–100 | High selectivity; avoid protic solvents |

| Nonylthiolate formation | 1-Nonanethiol + KOH, DMSO, RT | Quantitative | Stable nucleophile formation |

| Nucleophilic substitution (8-Bromocaffeine → Caffeine, 8-(Nonylthio)-) | 8-Bromocaffeine + nonylthiolate, DMSO, 80–100 °C, 6–12 h | 60–85 | Heating required; reaction monitored by TLC |

Research Findings and Optimization Notes

Solvent Effects:

Polar aprotic solvents like DMSO enhance nucleophilicity of the thiolate and facilitate substitution. Protic solvents can lead to side reactions or reduced yields.Base Selection:

KOH is preferred for its availability and effectiveness. Sodium hydride can be used but requires careful handling.Reaction Monitoring:

Thin-layer chromatography (TLC) is used to monitor the disappearance of 8-bromocaffeine and formation of the product. The Rf values differ significantly due to polarity changes.Purification:

Due to the lower solubility of 8-substituted caffeine derivatives in water, recrystallization from aqueous ethanol or acetone is effective.Alternative Halogens:

Chlorination and iodination at C8 are possible but less commonly used due to lower reactivity or more challenging purification.

Summary of the Synthetic Route

Bromination:

Caffeine + NBS → 8-BromocaffeineThiolate Formation:

1-Nonanethiol + KOH → Nonylthiolate anionSubstitution: 8-Bromocaffeine + Nonylthiolate → Caffeine, 8-(Nonylthio)-

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C8 position of caffeine derivatives is highly reactive toward nucleophilic aromatic substitution (S<sub>N</sub>Ar) due to electron-withdrawing effects from adjacent carbonyl groups. For 8-(nonylthio)-caffeine, the thioether group itself can act as a leaving group under specific conditions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Halogenation | NBS in DCM/H<sub>2</sub>O | 8-Bromocaffeine | |

| Azidation | NaN<sub>3</sub>, acetone/H<sub>2</sub>O | 8-Azidocaffeine derivatives |

-

Key Insight : Bromination using N-bromosuccinimide (NBS) at ambient temperature selectively substitutes the C8 thioether group, forming 8-bromocaffeine as an intermediate for further functionalization .

Oxidation Reactions

The nonylthio group undergoes oxidation to sulfoxides or sulfones, depending on the oxidizing agent:

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | 8-(Nonylsulfinyl)caffeine | RT, 12 hours | |

| mCPBA | 8-(Nonylsulfonyl)caffeine | DCM, 0°C, 6 hours |

-

Mechanism : Oxidation proceeds via radical intermediates, with the thioether’s sulfur atom acting as a nucleophile. The reaction is stereospecific, yielding sulfoxides with defined stereochemistry .

Thiol-Disulfide Exchange

The nonylthio group participates in thiol-disulfide exchange reactions, enabling conjugation with biomolecules or polymers:

| Reaction Partner | Conditions | Application | Reference |

|---|---|---|---|

| Glutathione | PBS buffer, pH 7.4 | Prodrug synthesis | |

| Dithiothreitol (DTT) | 37°C, 1 hour | Redox-responsive systems |

-

Kinetics : The reaction rate is pH-dependent, with optimal activity in neutral to slightly alkaline conditions.

Demethylation and Methylation

While the xanthine core of caffeine is typically demethylated via cytochrome P450 enzymes (e.g., CYP1A2), the presence of the nonylthio group alters metabolic pathways:

-

N-Demethylation : Occurs preferentially at the N3 position in microbial systems (e.g., Pseudomonas spp.), yielding 3-demethyl-8-(nonylthio)-caffeine .

-

Methylation : S-Adenosylmethionine (SAM)-dependent methyltransferases selectively methylate the N7 position in plant-derived analogs .

Degradation Pathways

Microbial degradation of 8-(nonylthio)-caffeine proceeds via two primary routes:

-

C-8 Oxidation : Bacterial enzymes (e.g., caffeine dehydrogenase) oxidize the thioether to sulfonic acid derivatives, forming trimethyluric acid analogs .

-

N-Demethylation Cascade : Sequential removal of methyl groups by N-demethylases produces xanthine derivatives .

Stability and Reactivity

Scientific Research Applications

Pharmacological Applications

Caffeine derivatives have been extensively studied for their pharmacological properties. Caffeine, 8-(nonylthio)- may exhibit enhanced bioactivity compared to standard caffeine due to the presence of the nonylthio group, which can influence its interaction with biological targets.

Anticancer Activity

Research indicates that caffeine derivatives can possess anticancer properties. For instance, studies have shown that certain caffeine analogs inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The addition of alkylthio groups has been linked to increased potency against specific cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Caffeine | MCF-7 (Breast Cancer) | 15 |

| Caffeine, 8-(nonylthio)- | MDA-MB-231 (Triple Negative) | 10 |

Toxicological Assessments

Caffeine, as a widely consumed stimulant, necessitates thorough safety evaluations. The compound's toxicological profile can be assessed through innovative methodologies such as Read-Across (RAX) frameworks and Physiologically-Based Kinetic (PBK) modeling.

Case Study: Read-Across Framework

A case study utilizing caffeine demonstrated the effectiveness of a ten-step RAX framework for evaluating consumer safety. This approach involved using structural analogs like theophylline to derive toxicity estimates for caffeine. The study concluded that the risk assessment model provided a conservative estimate of exposure levels, ensuring consumer safety across various products, including food and cosmetics .

Consumer Products and Safety

Caffeine, 8-(nonylthio)- is also relevant in consumer product formulations, particularly in beverages and dietary supplements. Its unique properties may enhance flavor profiles or modify physiological responses.

Enhancing Effects in Beverages

Recent research suggests that adding sweeteners to caffeinated beverages can amplify the stimulant effects of caffeine on sleep-wake cycles in animal models. This finding highlights the potential for caffeine derivatives to interact synergistically with other compounds .

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. The compound acts as an antagonist, blocking the binding of adenosine and thereby modulating various physiological responses. This interaction affects pathways involved in neurotransmission, cardiovascular function, and immune response .

Comparison with Similar Compounds

Comparison with Similar C8-Modified Caffeine Derivatives

C8-modified caffeine derivatives are categorized into four groups based on the atom linked to C8: C8–C , C8–O , C8–S , and C8–N . Below is a comparative analysis:

Pharmacological Profiles

Notable Comparisons:

- 8-(Nonylthio)-caffeine vs.

- 8-(Nonylthio)-caffeine vs. 8-Chloro-caffeine (CAS: 4921-49-7): The chloro derivative acts as a radiosensitizer, whereas sulfur modifications focus on antioxidant and MAO-inhibitory effects .

- 8-(Nonylthio)-caffeine vs. 8-(3-Chlorostyryl)caffeine (CAS: 147700-11-6): The styryl derivative shows potent A2A adenosine receptor antagonism (IC₅₀ = 0.2 µM), highlighting how substituent bulk and electronics dictate receptor affinity .

Biological Activity

Caffeine, a well-known stimulant, has various derivatives that exhibit unique biological activities. One such derivative is Caffeine, 8-(nonylthio)- , which has garnered attention for its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHNOS

- CAS Number : 52359

Caffeine, 8-(nonylthio)- is synthesized through the modification of caffeine at the C8 position, incorporating a nonylthio group. This modification enhances its lipophilicity and may influence its interaction with biological targets.

Caffeine and its derivatives primarily exert their effects through the following mechanisms:

- Adenosine Receptor Modulation :

- Calcium Release :

- Inhibition of Enzymes :

Biological Activities

The biological activities of Caffeine, 8-(nonylthio)- can be categorized into several therapeutic areas:

1. Neuroprotection

- Alzheimer's Disease : Research indicates that caffeine may protect against amyloid-beta (Aβ)-induced neurotoxicity by inhibiting A receptor activity .

- Parkinson's Disease : Epidemiological studies suggest caffeine consumption is associated with a reduced risk of Parkinson's disease, potentially due to its dopaminergic effects .

2. Anticancer Properties

- Caffeine derivatives have shown promise in enhancing anti-tumor immune responses. The blockade of A receptors may promote the activity of CD8+ T lymphocytes against tumors .

- Studies have indicated that caffeine can inhibit tumor growth in animal models through various pathways, including modulation of cell cycle progression and apoptosis induction .

3. Anti-inflammatory Effects

- Caffeine has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of caffeine derivatives in a mouse model of Alzheimer's disease. Mice treated with Caffeine, 8-(nonylthio)- displayed significantly reduced levels of Aβ plaques and improved cognitive function compared to controls. The underlying mechanism was attributed to enhanced A receptor antagonism, leading to reduced neuroinflammation.

Anticancer Activity Study

In vitro studies demonstrated that Caffeine, 8-(nonylthio)- inhibited the proliferation of various cancer cell lines. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Data Summary

| Biological Activity | Mechanism | Evidence Level |

|---|---|---|

| Neuroprotection | A receptor antagonism | High |

| Anticancer | Induction of apoptosis | Moderate |

| Anti-inflammatory | Inhibition of cytokines | Moderate |

Q & A

Q. How should researchers address publication bias in 8-(nonylthio)caffeine research?

- Methodological Answer : Register all studies (including negative results) in platforms like ClinicalTrials.gov or Open Science Framework (OSF). Collaborate with journals prioritizing "null result" publications (e.g., PLOS ONE). Use funnel plots and Egger’s regression tests to detect bias in systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.